molecular formula C14H23NO3 B11761596 10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester CAS No. 604010-03-9

10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester

Cat. No.: B11761596
CAS No.: 604010-03-9
M. Wt: 253.34 g/mol
InChI Key: QRYDLVFEIPIFAZ-UHFFFAOYSA-N
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Description

tert-Butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate: is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . This compound is part of the spirocyclic family, characterized by a unique spiro linkage that connects two cyclic structures through a single atom. The presence of the tert-butyl group and the azaspirodecane core makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of interest for the development of new pharmaceuticals with improved stability and bioavailability .

Medicine

In medicine, tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for a unique mode of binding, which can enhance the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of the tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stability, reactivity, and potential bioactivity set it apart from other similar compounds .

Biological Activity

10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C14H23NO3
  • Molar Mass : 253.34 g/mol
  • CAS Number : 604010-03-9

The compound features a spirocyclic structure, which is significant for its biological interactions and pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of spiro compounds, including this compound, exhibit antimicrobial activity against various strains of bacteria. For instance, related compounds have demonstrated efficacy against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL .

The mechanism of action for this class of compounds typically involves inhibition of bacterial topoisomerases, enzymes crucial for DNA replication and transcription. The binding interactions at the ATP-binding site of these enzymes have been characterized through crystallography studies, revealing how these compounds disrupt bacterial cell function .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antibacterial properties of 10-Oxo-7-aza-spiro[4.5]decane derivatives.
    • Methodology : In vitro assays were conducted against a panel of Gram-positive and Gram-negative bacteria.
    • Results : The compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics, indicating its potential as a therapeutic agent.
  • In Vivo Efficacy :
    • A study demonstrated the in vivo efficacy of related spiro compounds in mouse models infected with Staphylococcus aureus. The results showed a reduction in bacterial load and improvement in survival rates compared to untreated controls, supporting the potential for clinical applications in treating infections caused by resistant bacteria .

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Common methods include:

  • Formation of the Spirocyclic Structure : Utilizing cyclization reactions under controlled conditions.
  • Esterification : Reacting carboxylic acid derivatives with tert-butyl alcohol in the presence of acid catalysts to yield the ester form.

Comparative Analysis

The biological activity of 10-Oxo-7-aza-spiro[4.5]decane can be compared to other similar compounds:

Compound NameAntimicrobial ActivityMechanism
10-Oxo-7-aza-spiro[4.5]decaneHigh (MIC < 0.03125 μg/mL)Inhibition of topoisomerases
3-Oxo-1-oxa-7-aza-spiro[4.5]decaneModerateDisruption of DNA replication
Benzothiazole derivativesHighDual inhibition of gyrase and topoisomerase IV

Properties

CAS No.

604010-03-9

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-6-11(16)14(10-15)7-4-5-8-14/h4-10H2,1-3H3

InChI Key

QRYDLVFEIPIFAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCCC2

Origin of Product

United States

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